molecular formula C13H13N3O3S B5632898 N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5632898
M. Wt: 291.33 g/mol
InChI Key: ICLZVZYLMANZNT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 2-chloro-6-oxo-1H-pyrimidine as the primary starting materials.

    Formation of Intermediate: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with 2-chloro-6-oxo-1H-pyrimidine to form an intermediate compound.

    Thioacetylation: The intermediate compound is then reacted with thioacetic acid under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-10-4-2-9(3-5-10)15-12(18)8-20-13-14-7-6-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLZVZYLMANZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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